Methyl 2,2-dimethylpent-4-ynoate
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Overview
Description
“Methyl 2,2-dimethylpent-4-ynoate” is a chemical compound with the molecular formula C8H14O2 . It is a colorless to yellow liquid and has a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Synthesis of Dimethyl Sulfomycinamate
Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, closely related to Methyl 2,2-dimethylpent-4-ynoate, was used in the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of antibiotics. This process involves a complex 13-step synthesis via the Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine or a three-component cyclocondensation with N-[3-oxo-3-(oxazol-4-yl)propanoyl]serine and ammonia in ethanol (Bagley et al., 2005).
Studies in Chemical Kinetics
This compound and its derivatives were subject to studies in chemical kinetics, particularly in the context of very-low-pressure pyrolysis (VLPP). These studies explored the unimolecular decomposition of related compounds at high temperatures, contributing to the understanding of resonance stabilization energies in chemical reactions (King & Nguyen, 1981).
Synthesis of Organofluoro Compounds
Methyl perfluoroalk-2-ynoates, similar to this compound, were used in the synthesis of various organofluoro compounds. These compounds are vital in preparing several heterocycles, cyclopentadienes, and biphenyls, demonstrating the chemical's versatility in organic synthesis (Sun et al., 2016).
Reaction with Aniline and Formaldehyde
The reaction of dimethyl 2-butynoate with aniline and formaldehyde was studied, leading to a revision of the product's structure. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Srikrishna et al., 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H226, H315, H319, H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
methyl 2,2-dimethylpent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-8(2,3)7(9)10-4/h1H,6H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMIZFGLVJJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86101-49-7 |
Source
|
Record name | methyl 2,2-dimethylpent-4-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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